Product packaging for alpha-Spinasterol(Cat. No.:)

alpha-Spinasterol

Cat. No.: B1205600
M. Wt: 412.7 g/mol
InChI Key: JZVFJDZBLUFKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Research-Relevant Phytosterol

Alpha-Spinasterol (B1681983) (α-Spinasterol) is a naturally occurring phytosterol, a class of steroid-like molecules synthesized by plants. researchgate.netresearchgate.net Structurally, it is a stigmastane-type phytosterol, first isolated from spinach in 1932, from which its name is derived. researchgate.netresearchgate.net As a phytosterol, it is analogous to cholesterol in mammals, playing a crucial role in the structure and function of plant cell membranes. nih.gov Found in a variety of edible and non-edible plants, α-Spinasterol is present in spinach leaves, cucumber, pumpkin seeds, watermelon seeds, argan oil, and cactus pear seed oil. researchgate.netresearchgate.net

In the realm of scientific inquiry, α-Spinasterol has garnered considerable attention due to its diverse and potent pharmacological properties. researchgate.netresearchgate.net Its bioavailability and ability to cross the blood-brain barrier further enhance its research appeal. researchgate.netresearchgate.net Academic investigations have explored its potential therapeutic applications, including anti-diabetic, anti-inflammatory, hypolipidemic, neuroprotective, anti-ulcer, and antitumor activities. researchgate.netresearchgate.net

Current Landscape and Significance of α-Spinasterol Research

The current research landscape for α-Spinasterol is dynamic, with a growing body of literature elucidating its mechanisms of action and potential health benefits. researchgate.netresearchgate.net Scientists are actively investigating its molecular targets and signaling pathways to understand the basis of its pharmacological effects. nih.govnih.govnih.gov This research is significant as it may lead to the development of new therapeutic agents or functional foods. researchgate.netresearchgate.net The compound's purported safety profile makes it an attractive candidate for further investigation. researchgate.netresearchgate.net

Recent studies have highlighted its promising anti-diabetic properties, focusing on its ability to enhance insulin (B600854) secretion, improve glucose uptake in muscle cells, and reduce insulin resistance. researchgate.netresearchgate.netnih.gov In the context of inflammation, research has demonstrated its capacity to inhibit key inflammatory mediators. researchgate.netresearchgate.netnih.govnih.gov Furthermore, its cytotoxic effects against various cancer cell lines are an active area of investigation, with studies exploring its pro-apoptotic and cell cycle-regulating capabilities. researchgate.netnih.gov The ongoing research into α-Spinasterol underscores its potential as a valuable compound in the pursuit of novel therapeutic strategies for a range of chronic diseases. researchgate.netresearchgate.net

Detailed Research Findings on α-Spinasterol

The following tables provide a summary of key research findings on the biological activities of α-Spinasterol.

Table 1: Anti-inflammatory Activity of α-Spinasterol

Assay/ModelTargetObserved EffectIC₅₀ ValueReference(s)
Enzyme Inhibition AssayCyclooxygenase-1 (COX-1)Inhibition of enzyme activity16.17 µM nih.gov
Enzyme Inhibition AssayCyclooxygenase-2 (COX-2)Inhibition of enzyme activity7.76 µM nih.gov
LPS-stimulated BV2 microglial cellsNitric Oxide (NO) ProductionSignificant reductionNot specified researchgate.net
LPS-stimulated BV2 microglial cellsPro-inflammatory Cytokines (TNF-α, IL-1β)Significant reductionNot specified researchgate.net
LPS-induced peritonitis in miceInflammatory Cell InfiltrationSignificant reductionNot specified nih.gov

Table 2: Anti-diabetic Activity of α-Spinasterol

Assay/ModelTarget/ParameterObserved EffectQuantitative DataReference(s)
C2C12 Skeletal Muscle CellsGlucose UptakeEnhanced glucose uptakeNot specified nih.gov
INS-1 Pancreatic β-CellsGlucose-Stimulated Insulin Secretion (GSIS)Increased GSIS, superior to gliclazideNot specified nih.gov
High Glucose-induced Glomerular Mesangial CellsCell ProliferationPotent inhibition of proliferationIC₅₀ = 9.5 pM researchgate.net
Streptozotocin-induced diabetic miceSerum Triglycerides, Renal Weight, Urinary Protein ExcretionSignificant reduction in all parametersNot specified researchgate.net

Table 3: Cytotoxic Activity of α-Spinasterol

Cell LineCancer TypeObserved EffectIC₅₀ ValueReference(s)
MCF-7Breast CancerInhibition of cell growth, induction of apoptosis1.18 µM researchgate.net
MDA-MB-231Breast CancerInhibition of cell growth12.82 µM researchgate.net
SKOV-3Ovarian CancerAntitumor activityNot specified researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B1205600 alpha-Spinasterol

Properties

IUPAC Name

17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFJDZBLUFKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871672
Record name (24xi)-Stigmasta-7,22-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Advanced Isolation Methodologies

Comparative Analysis of Conventional Solvent Extraction Methodologies

Conventional solvent extraction remains a widely used approach for the initial recovery of α-Spinasterol from plant materials. The choice of solvent is crucial and is dictated by the polarity of the target compound. As a sterol, α-Spinasterol is lipophilic and thus requires nonpolar or semi-polar organic solvents for effective extraction.

Commonly used solvents include hexane, petroleum ether, chloroform, ethanol, and methanol (B129727). Maceration, a simple technique involving soaking the plant material in a solvent, is often employed for both initial and bulk extractions core.ac.uk. Soxhlet extraction, a continuous process using a specialized apparatus, is another conventional method that has been utilized.

Studies have reported the use of various solvents for extracting α-Spinasterol from different plant sources. For instance, chloroform has been used for the roots of Phytolacca americana, while petroleum ether has been employed for other plant roots researchgate.net. Ethanol (95%) and methanol (80%) have also been successfully used, often followed by liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents researchgate.net. The selection of the most appropriate conventional method often involves a trade-off between extraction efficiency, cost, and the potential for co-extraction of undesirable compounds.

Application of Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of organic solvents, advanced extraction technologies have been explored. These methods often offer improved efficiency and are considered more environmentally friendly.

While specific applications of these advanced techniques for α-Spinasterol are not extensively detailed in the provided search context, the principles of these technologies are relevant to its extraction.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. The rapid heating can lead to the rupture of plant cell walls, enhancing the release of target compounds.

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating the penetration of the solvent into the plant matrix and the release of intracellular compounds.

Accelerated Solvent Extraction (ASE): ASE employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. The high pressure keeps the solvent in its liquid state above its boiling point, allowing for faster diffusion and improved solubility of the target analyte.

The development and application of these advanced methods are driven by the increasing demand for efficient and sustainable ways to isolate bioactive compounds like α-Spinasterol from natural sources core.ac.uk.

Analytical Characterization and Structural Elucidation in Research

Spectroscopic Approaches for Comprehensive Structural Confirmation

Spectroscopy is fundamental to elucidating the molecular structure of α-spinasterol, confirming its carbon skeleton, the position of double bonds, and the stereochemistry of its chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules like α-spinasterol. creative-biostructure.com It provides detailed information about the chemical environment of individual atoms, allowing for the differentiation between closely related isomers. creative-biostructure.com The structural confirmation of α-spinasterol is typically achieved by analyzing its ¹H NMR and ¹³C NMR spectra and comparing the observed chemical shifts with established literature values. researchgate.netpcbiochemres.com

In ¹H NMR, the signals corresponding to the olefinic protons are particularly diagnostic. For α-spinasterol, the protons at the C-7, C-22, and C-23 positions give characteristic signals that help locate the double bonds. For instance, the multiplet at δ 5.15 ppm is often assigned to the vinylic proton at C-7. pcbiochemres.com

¹³C NMR spectroscopy provides a map of the carbon framework. Key signals for α-spinasterol include those for the sp² carbons of the double bonds (at C-7, C-8, C-22, and C-23) and the carbinol carbon at C-3, which typically appears around δ 71.28 ppm. pcbiochemres.com These distinct signals are crucial for distinguishing α-spinasterol from other phytosterols (B1254722) that may differ only in the position of a double bond or the stereochemistry of a side chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for α-Spinasterol Data compiled from published research. researchgate.netpcbiochemres.com Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Atom Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm)
3 71.28 3.60 (m)
7 117.78 5.15 (m)
8 138.43 -
22 129.65 5.05 (m)
23 138.43 5.19 (m)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of α-spinasterol and providing structural clues through its fragmentation patterns. usask.ca The molecular formula of α-spinasterol is C₂₉H₄₈O, corresponding to a molecular weight of 412.7 g/mol . nih.gov In MS analysis, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected.

The fragmentation of sterols in MS is complex but can yield characteristic product ions. researchgate.net For silylated sterols, a common feature is the loss of trimethylsilanol (B90980) (TMSOH), resulting in an ion at [M-90]⁺. nih.gov Tandem mass spectrometry (MS/MS) provides more detailed structural information by selecting a precursor ion and inducing further fragmentation. usask.ca This technique reveals information about the sterol's core structure and side chain. While isomers with modifications in the B-ring may show similar fragmentation, isomers with different side-chain structures often generate distinct fragment ions, aiding in their differentiation. researchgate.net The complex fragmentation pattern, often involving cleavages of the C-ring, serves as a fingerprint for the specific sterol. researchgate.net

While 1D NMR and MS provide essential data, confirming the precise stereochemistry of α-spinasterol's multiple chiral centers requires advanced, multi-dimensional NMR techniques. researchgate.net Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are integrated to build a complete picture of the molecular architecture. creative-biostructure.compcbiochemres.com

COSY experiments reveal proton-proton couplings, establishing the connectivity of adjacent protons within the spin system. creative-biostructure.com

HSQC correlates protons with the carbons to which they are directly attached, providing an unambiguous assignment of protonated carbons. creative-biostructure.com

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire carbon skeleton and identifying quaternary carbons. creative-biostructure.compcbiochemres.com

Together, these 2D NMR experiments, combined with MS data for molecular weight confirmation, allow for the unambiguous structural and stereochemical elucidation of α-spinasterol, distinguishing it from other isomers like stigmasterol (B192456) or campesterol. researchgate.netpcbiochemres.com

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating α-spinasterol from other phytosterols in a sample, assessing its purity, and performing accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of phytosterols. nih.gov Due to their low volatility, sterols are typically derivatized, often silylated, before GC analysis to improve their chromatographic behavior. nih.gov The GC column separates the different phytosterols based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification and quantification.

GC-MS is highly effective for phytosterol profiling in various natural sources, such as seeds and oils. nih.govresearchgate.net For instance, studies have used GC-MS to quantify α-spinasterol in anise, dill, and ajwain seed oils. nih.gov In some plant sources, such as pumpkin and watermelon seeds, α-spinasterol has been identified as the major phytosterol, accounting for over 50% of the total phytosterols. researchgate.net The use of mass spectrometry as a detector is superior to flame ionization detection (FID) as it helps prevent the misidentification of compounds that may co-elute. nih.gov For enhanced sensitivity and specificity, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for the target analyte are monitored, significantly improving quantification accuracy. acs.org

Table 2: Quantification of α-Spinasterol in Various Seed Oils Using GC-MS Data extracted from a comparative study on Apiaceae family seeds. nih.gov

Seed Oil Source α-Spinasterol Content (mg/100 g oil) α-Spinasterol as % of Total Sterols
Anise 109.0 19.9%
Dill 62.6 12.8%
Ajwain 98.1 18.2%

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for analyzing sterols and their metabolites in highly complex biological and food matrices. amazonaws.comnih.gov A key advantage of LC-MS is that it often does not require the derivatization step necessary for GC-MS, simplifying sample preparation. amazonaws.com The technique is applicable to a wide range of analytes with diverse polarities and molecular weights. amazonaws.com

The high selectivity of tandem mass spectrometry (triple quadrupole instruments) allows for the near-elimination of interferences from the sample matrix. amazonaws.com This is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides unambiguous analyte identification and sensitive quantification, even at low concentrations in complex samples like plasma or tissue extracts. nih.govdoaj.org While direct LC-MS/MS applications for α-spinasterol are less commonly detailed than for its metabolites, the methodology is a powerful alternative to GC-MS, especially for analyzing sterol oxides or other modified forms in intricate biological systems. researchgate.net

Method Development and Validation for α-Spinasterol Research Protocols

The accurate quantification and structural confirmation of α-spinasterol in various matrices, particularly in complex plant extracts, necessitate the development and validation of robust analytical methods. Protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are tailored to ensure specificity, sensitivity, and reproducibility. The validation of these methods is performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to guarantee the reliability of the analytical data. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phytosterols. For α-spinasterol, reversed-phase HPLC is typically the method of choice. mdpi.com

Method Development: The development of an HPLC method for α-spinasterol involves the systematic optimization of several chromatographic parameters to achieve adequate separation from other co-occurring phytosterols like β-sitosterol, stigmasterol, and campesterol.

Stationary Phase: A C18 column is commonly employed for the separation of phytosterols, offering good resolution and peak shape. researchgate.netnih.gov Phenyl columns have also been used for the simultaneous analysis of sterols and other lipophilic compounds. epa.gov

Mobile Phase: An isocratic mobile phase, often consisting of a mixture of acetonitrile (B52724) and methanol (B129727), is frequently used for its simplicity and robustness. researchgate.netnih.govresearchgate.net The ratio is optimized to ensure baseline separation of α-spinasterol from its isomers and other related compounds. For instance, a mobile phase of acetone (B3395972) and acetonitrile (3:1, v/v) has been used to separate 12 different phytosterols and their esters. researchgate.net

Detection: Due to the lack of a strong chromophore in the α-spinasterol molecule, detection can be challenging. A photodiode array (PDA) detector set at a low wavelength (around 198-210 nm) is often utilized. srce.hr Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed, which is suitable for non-volatile, semi-volatile, and thermally labile compounds without a UV-absorbing chromophore. epa.gov

Sample Preparation: Extraction from the plant matrix is a critical step. Common methods include Soxhlet extraction, maceration, or ultrasonic-assisted extraction (UAE) using solvents like methanol or ethanol. researchgate.netresearchgate.netmdpi.com A saponification step is often included to hydrolyze sterol esters, allowing for the quantification of total α-spinasterol. epa.gov

Method Validation: Once developed, the HPLC method is validated to demonstrate its suitability for the intended purpose. The key validation parameters are outlined below.

Interactive Table 1: Validation Parameters for a Typical HPLC Method for α-Spinasterol Analysis

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. Established by analyzing a series of standard solutions at different concentrations. gcms.czCorrelation coefficient (R²) ≥ 0.998. researchgate.netnih.gov
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by spike recovery experiments, where a known amount of α-spinasterol standard is added to a sample matrix. nih.govRecovery between 90% and 110%. nih.gov
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. researchgate.netRelative Standard Deviation (RSD) ≤ 2%. researchgate.net
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.comTypically determined based on a signal-to-noise ratio of 3:1. juniperpublishers.com
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. juniperpublishers.comTypically determined based on a signal-to-noise ratio of 10:1. juniperpublishers.com
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gcms.czPeak purity analysis using a PDA detector; no interfering peaks at the retention time of α-spinasterol.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).RSD of results should remain within acceptable limits (e.g., ≤ 5%).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of α-spinasterol, especially for routine quality control of herbal materials.

Method Development:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are the standard choice for the analysis of phytosterols. phcogres.comresearchgate.net

Mobile Phase: The selection of the mobile phase is crucial for achieving good separation. A mixture of non-polar and polar solvents is used. For example, a mobile phase of toluene, ethyl acetate, and formic acid has been successfully used for separating phytosterols. pharmainfo.in Optimization involves testing various solvent ratios to maximize the resolution between α-spinasterol and other phytosterols.

Sample Application: Samples and standards are applied to the plates as bands using an automated applicator to ensure precision. researchgate.net

Detection and Quantification: After development, the plates are dried and derivatized with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating to visualize the spots. pharmainfo.in Densitometric scanning is then performed at a specific wavelength (e.g., 530 nm) to quantify the analyte. pharmainfo.in

Method Validation: The HPTLC method is validated for the same parameters as HPLC. A representative validation summary is provided below.

Interactive Table 2: Validation Parameters for a Representative HPTLC Method for α-Spinasterol Quantification

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Assessed by plotting peak area against the concentration of the applied standard solutions.Correlation coefficient (R²) > 0.995. phcogres.com
Accuracy Determined by the standard addition method, analyzing samples spiked with three different concentration levels of the standard.Recovery rates typically between 98% and 102%. phcogres.com
Precision Repeatability is checked by analyzing one standard concentration multiple times on the same day. Intermediate precision is assessed on different days.RSD < 2% for repeatability and intermediate precision. phcogres.com
Limit of Detection (LOD) The lowest concentration that gives a detectable response.Calculated from the standard deviation of the response and the slope of the calibration curve; values are typically in the nanogram (ng) per spot range. pharmainfo.in
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Calculated from the standard deviation of the response and the slope of the calibration curve; values are typically in the nanogram (ng) per spot range. pharmainfo.in
Specificity Confirmed by comparing the Rf values and spectra of the analyte spot in the sample track with that of the standard.The spectrum of the α-spinasterol spot in the sample should match the standard's spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of phytosterols. mdpi.com Due to the low volatility of sterols, a derivatization step is required prior to analysis.

Method Development:

Derivatization: α-Spinasterol is converted to a more volatile trimethylsilyl (B98337) (TMS) ether derivative. This is a common feature in the mass spectrometric identification of sterols.

GC Separation: A capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, is typically used. researchgate.net The oven temperature is programmed to increase gradually to separate the different sterol derivatives based on their boiling points.

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the compound's retention time and its mass spectrum. The mass spectra of sterol-TMS derivatives show characteristic fragmentation patterns, such as a prominent ion corresponding to the loss of trimethylsilanol ([M-90]+•). researchgate.net

Method Validation: For quantitative analysis, the GC-MS method is validated for linearity, accuracy, precision, LOD, and LOQ, similar to chromatographic methods. gcms.czslideshare.net Quantification is often performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of α-spinasterol. jchps.com It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. researchgate.netresearchgate.net

Structural Elucidation:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For α-spinasterol, the ¹H-NMR spectrum shows characteristic signals for olefinic protons, a carbinyl proton, and six methyl groups.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete structure of α-spinasterol.

A study on the sterols from Cucurbita maxima provided detailed ¹H and ¹³C NMR spectral data for α-spinasterol in a CDCl₃ solvent, which serves as a reference for its identification.

Interactive Table 3: Key ¹H and ¹³C NMR Chemical Shift Assignments for α-Spinasterol (in CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
33.59 (m)71.1 (CH)
75.15 (br s)117.5 (CH)
8-139.6 (C)
180.55 (s)12.1 (CH₃)
190.80 (s)13.1 (CH₃)
211.03 (d, J=6.8 Hz)21.6 (CH₃)
225.16 (dd, J=8.8, 15.2 Hz)138.2 (CH)
235.02 (dd, J=8.4, 15.2 Hz)129.4 (CH)
260.85 (d, J=6.4 Hz)21.1 (CH₃)
270.84 (d, J=6.0 Hz)19.0 (CH₃)
290.81 (t, J=7.2 Hz)12.3 (CH₃)
(Data sourced from Ragasa & Lim, 2005)

Biosynthesis and Metabolic Pathways of α Spinasterol

Elucidation of α-Spinasterol Biosynthetic Routes in Plants

The biosynthesis of α-spinasterol, a prominent phytosterol in various plants, is a complex enzymatic process rooted in the broader isoprenoid pathway. Plant sterols, including α-spinasterol, are primarily synthesized via the mevalonate (MVA) pathway, which operates in the cytosol. researchgate.net This pathway begins with acetyl-CoA and proceeds through the key rate-limiting step catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). frontiersin.org There is also evidence of crosstalk between the cytosolic MVA pathway and the plastidial 2-C-methylerythritol 4-phosphate (MEP) pathway, allowing for the exchange of isoprenoid precursors. researchgate.net

The dedicated sterol branch of the pathway begins with the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form squalene. mdpi.com This reaction is followed by the oxidation of squalene to 2,3-oxidosqualene. mdpi.com In plants, unlike in fungi and mammals where lanosterol (B1674476) is the cyclization product, 2,3-oxidosqualene is cyclized into cycloartenol (B190886) by the enzyme cycloartenol synthase (CAS). frontiersin.org

From cycloartenol, a series of post-cyclization modifications occur, including demethylations, isomerization of the cyclopropane ring, reductions, and alkylations, which lead to the vast diversity of plant sterols. mdpi.com A critical step in the biosynthesis of many phytosterols (B1254722) is the methylation at the C24 position, catalyzed by sterol methyltransferase (SMT). mdpi.com Specifically, SMT1 catalyzes the first methylation step, converting cycloartenol into 24-methylene cycloartenol. mdpi.com Subsequent enzymatic reactions, including the removal of methyl groups and the introduction of double bonds, lead to various sterol intermediates. The biosynthesis of α-spinasterol involves the specific removal of the 7β-hydrogen, which originates from the 2-proS hydrogen of mevalonic acid. rsc.org

Table 1: Key Enzymes in the Plant Sterol Biosynthetic Pathway

Enzyme Abbreviation Reaction Catalyzed Role in Pathway
3-hydroxy-3-methylglutaryl-CoA reductase HMGR Reduces HMG-CoA to mevalonate Rate-limiting step of the mevalonate pathway frontiersin.org
Squalene synthase - Condenses two farnesyl diphosphate molecules First committed step towards sterol synthesis researchgate.net
Squalene epoxidase SQE Oxidizes squalene to 2,3-oxidosqualene Prepares the linear precursor for cyclization frontiersin.org
Cycloartenol synthase CAS Cyclizes 2,3-oxidosqualene to cycloartenol Key cyclization step in plants, distinguishing it from animal/fungal pathways frontiersin.org

Role of α-Spinasterol and Related Sterols in Plant Metabolic Networks

Phytosterols are indispensable components of plant metabolic networks, serving crucial structural and signaling roles. α-Spinasterol, along with other sterols like sitosterol and campesterol, is an integral structural component of cellular membranes. creative-proteomics.com These molecules intercalate within the phospholipid bilayer, where they regulate membrane fluidity, stability, and permeability. creative-proteomics.commdpi.com By modulating the packing of lipids, they ensure the proper functioning of membrane-bound proteins and control the transport of ions and molecules across the membrane. creative-proteomics.commdpi.com Studies comparing α-spinasterol to cholesterol have shown that while α-spinasterol does increase the order of fatty acyl chains in phospholipids (B1166683), it is less effective than cholesterol in this "condensing" effect. mdpi.com

Beyond their structural role, plant sterols are key signaling molecules and precursors to other essential compounds. researchgate.netcreative-proteomics.com They are involved in regulating plant growth and development, including processes like cell division, elongation, and differentiation. creative-proteomics.com Sterols are also precursors for brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes. mdpi.com

Furthermore, α-spinasterol and its related compounds play a significant role in the plant's response to environmental challenges. Sterol levels have been observed to change in response to abiotic stresses such as drought. mdpi.com For instance, the accumulation of major sterols has been noted in rice and tea seedlings under drought conditions, suggesting their involvement in stress adaptation mechanisms. mdpi.com Sterols can be found in their free form or as conjugates, such as steryl esters and steryl glucosides, and the balance between these forms is important for growth, signaling, and stress responses.

Table 2: Functions of α-Spinasterol and Related Phytosterols in Plants

Function Description
Membrane Structure Regulates fluidity, permeability, and stability of cell membranes. creative-proteomics.com
Growth & Development Involved in cell division, elongation, and differentiation processes. creative-proteomics.com
Precursor Role Serves as a biosynthetic precursor for plant hormones like brassinosteroids. mdpi.com
Stress Response Accumulates in response to abiotic stresses such as drought, contributing to plant tolerance. mdpi.com

| Signaling | Acts as a signaling molecule in various metabolic and developmental pathways. |

Metabolic Engineering Strategies for Enhanced α-Spinasterol Production (Theoretical and Experimental Approaches)

Metabolic engineering offers promising strategies to enhance the production of valuable plant secondary metabolites like α-spinasterol. etsu.edu These approaches involve the manipulation of one or more genes in a biosynthetic pathway to increase the flux towards a target compound. nih.gov Theoretical strategies often focus on identifying and overcoming rate-limiting steps or diverting precursors from competing pathways. researchgate.net

Common metabolic engineering techniques include:

Overexpression of Rate-Limiting Enzymes: Increasing the expression of genes encoding key, flux-controlling enzymes in a pathway can significantly boost the production of the final product. nih.gov For the α-spinasterol pathway, a primary target is HMGR, which catalyzes the rate-limiting step in the MVA pathway. frontiersin.org

Co-overexpression of Multiple Genes: Because biosynthetic pathways are complex and multi-stepped, the simultaneous overexpression of two or more rate-limiting enzymes or regulatory genes is often more effective than manipulating a single gene. nih.gov

Gene Silencing: Downregulating genes in competing metabolic pathways can redirect metabolic flux towards the desired product. nih.gov

Transcription Factor Engineering: Overexpressing transcription factors that positively regulate the structural genes of a biosynthetic pathway can lead to a coordinated upregulation of the entire pathway. nih.gov

An experimental example of enhancing α-spinasterol production was demonstrated in hairy root cultures of Platycodon grandiflorum. mdpi.com In this study, researchers overexpressed the gene for Panax ginseng 3-hydroxy-3-methylglutaryl-coenzyme A reductase (PgHMGR). mdpi.com This resulted in a 1.1 to 1.6-fold increase in the total phytosterol content, which was primarily α-spinasterol. mdpi.com This successful application highlights the viability of targeting early, rate-limiting enzymes to enhance the production of downstream sterols. The use of hairy root cultures is a common strategy in these studies as they are genetically stable, grow rapidly, and offer an efficient system for producing secondary metabolites. researchgate.net

Table 3: Metabolic Engineering Approaches for α-Spinasterol Production

Strategy Target Gene/Pathway Rationale
Enzyme Overexpression (Experimental) 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) Overcoming the rate-limiting step of the mevalonate pathway to increase precursor supply. mdpi.com
Enzyme Overexpression (Theoretical) Squalene synthase Increasing the flow of FPP into the dedicated sterol pathway. researchgate.net
Enzyme Overexpression (Theoretical) Cycloartenol synthase (CAS) Enhancing the cyclization of 2,3-oxidosqualene to form the primary plant sterol precursor. frontiersin.org

| Pathway Competition (Theoretical) | Downregulate competing pathways (e.g., other triterpenoids) | Redirecting the common precursor, 2,3-oxidosqualene, towards sterol synthesis. mdpi.com |

Molecular and Cellular Mechanisms of Action

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activity

Alpha-spinasterol (B1681983) is recognized as a selective antagonist of the TRPV1 receptor, an ion channel integral to the perception of noxious stimuli. nih.govnih.govnih.gov Its interaction with this receptor is a key component of its mechanism of action.

Research has demonstrated that this compound functions as a competitive antagonist at the TRPV1 receptor. researchgate.net It has been shown to displace the binding of potent TRPV1 agonists, such as [3H]resiniferatoxin, indicating a direct interaction with the receptor's binding site. nih.govresearcher.liferesearchgate.netbiocrick.com This antagonistic activity has been quantified, revealing its potency. Studies have identified this compound as a plant-derived compound that acts as a selective antagonist for the TRPV1 receptor. nih.govnih.govbiocrick.com

Table 1: Antagonistic Potency of this compound at the TRPV1 Channel

Compound Target Potency (IC50)
This compound TRPV1 1.4 μM tocris.com

Notably, this compound is considered a second-generation TRPV1 antagonist. mdpi.com This classification stems from its ability to counteract capsaicin-induced effects without causing significant alterations in body temperature, a common adverse effect associated with first-generation antagonists. nih.govmdpi.com

The activation of the TRPV1 channel by agonists like capsaicin (B1668287) typically leads to an influx of cations, most notably calcium (Ca2+), into the cell. nih.govresearcher.life This influx is a critical step in initiating downstream signaling cascades. As a TRPV1 antagonist, this compound effectively diminishes this capsaicin-mediated calcium influx in vitro. nih.govresearcher.liferesearchgate.netbiocrick.comtocris.com By blocking the channel, this compound prevents the cellular depolarization and subsequent signaling events that are triggered by TRPV1 activation.

Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin Pathway Modulation

In addition to its effects on the TRPV1 channel, this compound also functions as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. researchgate.netnih.gov

The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological "housekeeping" functions, while COX-2 is inducible and its expression is upregulated during inflammation. brieflands.comjpp.krakow.pl this compound has been shown to inhibit both COX-1 and COX-2 activities. nih.govmedchemexpress.comnih.gov However, it demonstrates a preferential, though not entirely exclusive, inhibition of COX-2 over COX-1, as indicated by its lower IC50 value for COX-2. nih.govmedchemexpress.com

Table 2: Inhibitory Potency of this compound on COX Isoforms

Compound Target Potency (IC50)
This compound COX-1 16.17 μM nih.govmedchemexpress.com
This compound COX-2 7.76 μM nih.govmedchemexpress.com

This dual inhibition is a key aspect of its anti-inflammatory profile. nih.gov

Interactions with Biological Membranes and Lipid Bilayers

As a sterol, this compound's structure allows it to interact with biological membranes, which are primarily composed of a lipid bilayer. wikipedia.orgharvard.edu Its behavior within the membrane has been studied in comparison to cholesterol, a fundamental component of animal cell membranes that regulates membrane fluidity and organization. dntb.gov.uaexlibrisgroup.com

Research indicates that this compound can mimic the membrane properties of cholesterol to a certain degree. dntb.gov.uaexlibrisgroup.com It is capable of integrating into lipid bilayers and can partially assume the structural role of natural cholesterol within the membrane. researchgate.net This interaction can influence various membrane parameters, including the molecular packing of phospholipid fatty acyl chains and membrane permeability to polar molecules. dntb.gov.uaexlibrisgroup.com The ability of this compound to insert into and modulate the physical properties of the cell membrane is another facet of its biological activity.

Comparative Analysis with Cholesterol in Modulating Membrane Dynamics and Permeability

When compared to cholesterol, α-spinasterol exhibits both similarities and differences in its ability to modulate membrane properties. dntb.gov.ua Both sterols are known to increase the packing density of phospholipids (B1166683) in a membrane bilayer. exlibrisgroup.comresearchgate.net However, the ordering effect of α-spinasterol on the acyl chains of phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is less pronounced than that of cholesterol at the same molar concentrations. researchgate.net This suggests that while α-spinasterol does induce a more ordered state in the membrane, it is not as effective as cholesterol in this regard. researchgate.net

Regarding membrane permeability, sterols can influence the passage of small polar molecules across the lipid bilayer. dntb.gov.uaexlibrisgroup.com While cholesterol is known to decrease the permeability of membranes to molecules like glucose and glycerol, the effect of α-spinasterol is comparatively less significant. dntb.gov.ua This difference in modulating permeability can be attributed to the subtle structural variations between the two sterols, which affect their interactions with the surrounding phospholipid molecules. exlibrisgroup.com

Formation of Lateral Membrane Domains

This compound has been shown to influence the formation of lateral domains, often referred to as lipid rafts, within the membrane. dntb.gov.uaexlibrisgroup.com These domains are specialized membrane microstructures enriched in certain lipids and proteins. The presence of α-spinasterol can promote the formation of these ordered domains, similar to the well-documented role of cholesterol. dntb.gov.ua However, the characteristics of the domains induced by α-spinasterol may differ from those induced by cholesterol in terms of their size, stability, and composition, which could have implications for the various cellular processes that are regulated by these microdomains. exlibrisgroup.com

Modulation of Intracellular Signaling Pathways

Involvement in Nuclear Receptor Gene Expression (e.g., PPARγ, PDX-1, Androgen Receptor, Estrogen Receptor)

This compound has been found to modulate the expression of several nuclear receptors that are key regulators of metabolism and cellular function. In pancreatic β-cells, α-spinasterol treatment has been shown to increase the protein expression of peroxisome proliferator-activated receptor γ (PPARγ) and pancreatic and duodenal homeobox 1 (PDX-1). mdpi.comresearchgate.net PPARγ is a critical regulator of lipid and glucose metabolism, while PDX-1 is essential for pancreatic development and insulin (B600854) gene expression. mdpi.comresearchgate.net

The influence of sterols extends to steroid hormone receptors like the androgen receptor (AR) and estrogen receptor (ER), which are crucial in various physiological and pathological processes, including cancer. mdpi.comeur.nl While direct studies on α-spinasterol's effect on AR and ER are limited, the broader family of phytosterols (B1254722) is known to interact with these signaling pathways. For instance, ERα and ERβ are activated by estrogen and regulate gene expression, with ERα being implicated in the proliferation of certain cancers and ERβ often having opposing, anti-proliferative effects. mdpi.comnih.gov Similarly, the androgen receptor, activated by androgens like testosterone, plays a pivotal role in the development and progression of prostate cancer. eur.nl The ability of phytosterols to modulate these pathways suggests a potential for α-spinasterol to influence hormonal signaling.

Regulation of Glucose Uptake and Insulin Signaling Components (e.g., IRS-1, AMPK, GLUT-4)

This compound has demonstrated significant effects on glucose metabolism, particularly in skeletal muscle cells, which are a primary site for insulin-mediated glucose uptake. mdpi.comresearchgate.net Studies have shown that α-spinasterol can enhance glucose uptake in C2C12 myoblasts. mdpi.comresearchgate.net This effect is mediated through the modulation of key components of the insulin signaling pathway. mdpi.comresearchgate.net

Specifically, α-spinasterol treatment leads to increased protein expression of insulin receptor substrate-1 (IRS-1), AMP-activated protein kinase (AMPK), and glucose transporter type 4 (GLUT-4). mdpi.comresearchgate.net The phosphorylation of IRS-1 and AMPK is a crucial step in the insulin signaling cascade that ultimately leads to the translocation of GLUT-4 to the plasma membrane, facilitating glucose entry into the cell. mdpi.come-dmj.org By upregulating the expression and/or phosphorylation of these signaling molecules, α-spinasterol effectively improves insulin sensitivity and glucose utilization in skeletal muscle cells. mdpi.comresearchgate.net In pancreatic tissues of diabetic mice, treatment with related compounds has also been shown to increase the expression of insulin receptor (INS-R), IRS-1, IRS-2, and Glut4. frontiersin.org

Alteration of Intracellular ATP/ADP Ratio and Ion Channel Activity (e.g., K+, Ca2+)

In pancreatic β-cells, α-spinasterol has been shown to enhance glucose-stimulated insulin secretion (GSIS). mdpi.comresearchgate.net This process is tightly linked to the cellular energy state, reflected by the intracellular ATP/ADP ratio, and the activity of ion channels. researchgate.netharvard.edu The mechanism by which α-spinasterol potentiates insulin secretion involves the alteration of this ATP/ADP ratio. mdpi.com An increase in this ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane. researchgate.netpeerj.com

The closure of KATP channels causes membrane depolarization, which in turn activates voltage-dependent L-type Ca2+ channels. researchgate.netresearchgate.net The subsequent influx of Ca2+ into the cell is a critical trigger for the exocytosis of insulin-containing granules. nih.gov The insulin-secretory effect of α-spinasterol is enhanced by K+ channel blockers and L-type Ca2+ channel agonists, while it is suppressed by K+ channel activators and L-type Ca2+ channel blockers, confirming the involvement of these ion channels in its mechanism of action. researchgate.net

Table of Research Findings on α-Spinasterol's Mechanisms

Mechanism Category Specific Effect of α-Spinasterol Key Proteins/Molecules Involved Cell/System Studied
Membrane Dynamics Increases molecular packing and membrane order. researchgate.net Phospholipid fatty acyl chains Lipid vesicles (POPC) researchgate.net
Membrane Permeability Lower impact on reducing permeability compared to cholesterol. dntb.gov.ua Small polar molecules (e.g., glucose, glycerol) Liposomes dntb.gov.ua
Lateral Domain Formation Promotes the formation of ordered lipid domains. dntb.gov.uaexlibrisgroup.com Membrane lipids and proteins Model membranes dntb.gov.ua
Nuclear Receptor Modulation Increases protein expression. mdpi.comresearchgate.net PPARγ, PDX-1 Pancreatic β-cells (INS-1) mdpi.comresearchgate.net
Insulin Signaling Enhances glucose uptake by increasing protein expression and phosphorylation. mdpi.comresearchgate.netresearchgate.net IRS-1, AMPK, GLUT-4 Skeletal muscle cells (C2C12) mdpi.comresearchgate.net

| Insulin Secretion | Enhances glucose-stimulated insulin secretion by altering ion channel activity. mdpi.comresearchgate.net | ATP/ADP ratio, K+ channels, Ca2+ channels | Pancreatic β-cells (INS-1) mdpi.comresearchgate.net |

Table of Compound Names

Compound Name
α-Spinasterol
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
5α-dihydrotestosterone (DHT)
Agriophyllum oligosaccharides (AOS)
AMP-activated protein kinase (AMPK)
Androgen receptor (AR)
Bay K 8644
bisindolylmaleimide (BIM)
Cholesterol
Desmosterol
Diazoxide
Estrogen
Estrogen receptor (ER)
Glibenclamide
Glucose
Glucose transporter type 4 (GLUT-4)
Glycerol
Insulin
Insulin receptor (INS-R)
Insulin receptor substrate-1 (IRS-1)
Insulin receptor substrate-2 (IRS-2)
Lanosterol (B1674476)
Nifedipine
Pancreatic and duodenal homeobox 1 (PDX-1)
Peroxisome proliferator-activated receptor γ (PPARγ)
Testosterone

Enzyme Inhibitory Activities of α-Spinasterol

This compound has been identified as an inhibitor of cholinesterase enzymes, which are critical in the regulation of acetylcholine (B1216132) levels in the nervous system. nih.govresearchgate.net Cholinesterases, such as acetylcholinesterase (AChE), hydrolyze the neurotransmitter acetylcholine, and their inhibition leads to an increase in acetylcholine concentration in the synaptic cleft. nih.govnih.gov This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits. nih.govmdpi.com The inhibitory action of compounds like α-spinasterol on cholinesterase involves binding to the active sites of the enzyme, thereby preventing the breakdown of acetylcholine. nih.gov

Cathepsin D is a lysosomal aspartic protease that has been implicated in various pathological processes. nih.gov While direct mechanistic studies on α-spinasterol's inhibition of Cathepsin D are emerging, in silico docking studies suggest a potential inhibitory interaction. researchgate.net These computational models predict that α-spinasterol can bind to the active site of Cathepsin D, potentially blocking its proteolytic activity. researchgate.net The inhibition of Cathepsin D is of therapeutic interest due to its roles in processes like tumor progression and neurodegenerative diseases. nih.govmdpi.com The precise molecular interactions and the nature of the inhibition (e.g., competitive, non-competitive) by α-spinasterol require further experimental validation.

This compound has demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin and leptin signaling pathways. researchgate.netmedipol.edu.tr Overactivity of PTP1B is associated with insulin resistance, making it a significant target for the management of type 2 diabetes. medipol.edu.trfrontiersin.org The inhibitory mechanism of α-spinasterol likely involves interaction with the catalytic site of PTP1B, preventing it from dephosphorylating its target proteins, such as the insulin receptor. bmrat.orgplos.org By inhibiting PTP1B, α-spinasterol can potentially enhance insulin sensitivity. researchgate.net Kinetic studies of other PTP1B inhibitors have revealed various modes of inhibition, including competitive and mixed-type inhibition. frontiersin.orgnih.gov

Table 2: Enzyme Inhibitory Activities of α-Spinasterol

Enzyme Function α-Spinasterol's Inhibitory Effect Reference
Cholinesterase Hydrolyzes acetylcholine Inhibits enzyme activity, increasing acetylcholine levels. nih.govresearchgate.net
Cathepsin D Lysosomal aspartic protease Predicted to bind to the active site and inhibit proteolytic activity. researchgate.net
PTP1B Negatively regulates insulin signaling Inhibits enzyme activity, potentially enhancing insulin sensitivity. researchgate.netmedipol.edu.tr

Induction of Apoptotic Pathways in Cellular Models

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.gov A key hallmark of apoptosis is the fragmentation of nuclear DNA. medcraveonline.com The molecular mechanism by which α-spinasterol induces DNA fragmentation involves the activation of intrinsic apoptotic pathways. nih.gov

Studies have shown that α-spinasterol treatment can lead to an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in cancer cells. researchgate.netnih.gov The activation of p53 can trigger a cascade of events leading to apoptosis. medcraveonline.com Increased levels of Bax, a member of the Bcl-2 family, promote the permeabilization of the mitochondrial outer membrane. numberanalytics.com This leads to the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytosol. numberanalytics.cominmed.fr

The released cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9. numberanalytics.cominmed.fr Activated caspase-9, in turn, activates executioner caspases, such as caspase-3. inmed.fr These executioner caspases are responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis, including the fragmentation of DNA. medcraveonline.cominmed.fr Specifically, caspase-3 can activate the endonuclease caspase-activated DNase (CAD), which is responsible for the internucleosomal cleavage of DNA, resulting in the typical DNA laddering pattern observed in apoptotic cells. inmed.fr

Upregulation of Tumor Suppressor Proteins (e.g., p53)

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, a mechanism closely linked to its ability to upregulate key tumor suppressor proteins, most notably p53. nih.govresearchgate.net The tumor suppressor protein p53 plays a crucial role in preventing genome mutation and maintaining cellular integrity. The molecular basis for the cytotoxic effects of this compound appears to be its capacity to trigger the overexpression of the p53 gene. researchgate.netwisdomlib.org

Research has demonstrated that treatment with this compound leads to a significant increase in the expression of p53. nih.govnih.gov This upregulation is a critical event that can initiate a cascade of downstream effects, including cell cycle arrest and apoptosis. For instance, the p53 protein is known to be capable of inducing a G0-G1 cell cycle arrest, providing the cell with time to repair DNA damage or, if the damage is too severe, to undergo programmed cell death. researchgate.net

Detailed studies on breast and ovarian cancer cell lines have quantified the impact of this compound on p53 expression. In one study, the compound was isolated from the mushroom Ganoderma resinaceum and its effects were assessed on human breast cancer cells (MCF-7 and MDA-MB-231) and human ovarian cancer cells (SKOV-3). nih.gov The results, measured by real-time PCR, showed a significant, time- and dose-dependent increase in p53 expression in the treated cells. nih.gov This overexpression of p53 was correlated with the induction of apoptosis and a halt in cell cycle progression. nih.gov

The effect of this compound on p53 is not limited to breast and ovarian cancers. A study using this compound extracted from Phytolacca americana on the human leukemia cell line U937 also reported an increase in the levels of p53 protein. koreascience.kr This finding suggests that the upregulation of p53 is a more general mechanism of this compound's anti-cancer activity. koreascience.kr The increase in p53 was associated with a reduction in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein caspase-3, further solidifying the link between p53 upregulation and the induction of apoptosis. koreascience.kr

The following table summarizes the observed changes in p53 gene expression in various cancer cell lines following treatment with this compound, as reported in a key study.

Table 1: Effect of this compound on p53 Gene Expression in Cancer Cell Lines

Cell Line Cancer Type Fold Change in p53 Expression (Mean ± SD)
MCF-7 Breast Cancer 3.40 ± 0.05
SKOV-3 Ovarian Cancer 2.50 ± 0.10
MDA-MB-231 Breast Cancer 1.10 ± 0.04

Data sourced from a study investigating the cytotoxicity of this compound isolated from Ganoderma resinaceum. nih.gov

The significant upregulation of p53 in MCF-7 and SKOV-3 cells highlights the compound's potent activity in these specific cell lines. nih.gov This targeted action underscores the importance of the p53 pathway in mediating the effects of this compound. nih.govairitilibrary.com

Structure Activity Relationship Sar Studies and Derivatization Strategies

Correlating Specific Structural Features of α-Spinasterol with Observed Biological Activities

α-Spinasterol, a stigmastane-type phytosterol, possesses a complex sterol structure that underpins its diverse pharmacological properties. Its fundamental framework is a cyclopentane-fused polyhydrophenanthrene skeleton, featuring a hydroxyl group at the C-3 position and a characteristic side chain researchgate.nethmdb.ca. These structural elements are crucial for its interactions with biological targets.

TRPV1 Antagonism and COX Inhibition: α-Spinasterol functions as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, with a reported IC50 value of 1.4 µM caymanchem.comtocris.com. Furthermore, it exhibits inhibitory activity against cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. In vitro studies have determined its IC50 values to be 16.17 µM for COX-1 and 7.76 µM for COX-2 medchemexpress.comnih.govchemsrc.com. These activities are intrinsically linked to its sterol structure, allowing it to modulate pain and inflammatory pathways.

Anti-inflammatory Mechanisms: The anti-inflammatory effects of α-Spinasterol are mediated through multiple pathways, including the inhibition of COX enzymes and antagonism of the TRPV1 receptor researchgate.net. More detailed investigations reveal its ability to ameliorate inflammation by suppressing the NF-κB pathway and activating the Nrf2 pathway. This modulation leads to a reduction in pro-inflammatory cytokines such as IL-6, PGE2, and TNF-α, alongside the inhibition of COX-2 and 5-LOX proteins researchgate.netdntb.gov.ua.

Anticancer Activity: The compound demonstrates antitumor activity against various cancer cell lines, including MCF-7, MDA-MB-231, and SKOV-3. Its mechanism involves inducing apoptosis and altering the expression of key cellular proteins such as p53 and Bax, while down-regulating cell cycle regulators like cdk4/6, ultimately leading to cell cycle arrest nih.gov.

Inhibition of Glomerular Mesangial Cell Proliferation: α-Spinasterol is recognized as a powerful inhibitor of glomerular mesangial cell proliferation, particularly when induced by high glucose concentrations. It exhibits an exceptionally low IC50 value of 3.9 x 10-12 g/mL (9.5 pmol/L) for this activity, demonstrating a potency approximately 1,000 times greater than that of simvastatin (B1681759) researchgate.netnih.gov.

Membrane Interaction: The structural nuances of α-Spinasterol, when compared to cholesterol, significantly influence its interaction with lipid membranes. Studies indicate that α-Spinasterol induces less lipid condensation and exhibits chain order parameters comparable to lower concentrations of cholesterol, suggesting its unique structural features play a critical role in membrane organization and dynamics mdpi.com.

Stereochemical Importance: The stereochemistry, particularly at the C-3 position, is a significant factor in α-Spinasterol's activity. Modifications such as epimerization at this site, leading to the formation of 3-epi-α-spinasterol, have been explored, highlighting this position as a key area for structural variation to modulate biological effects nih.gov.

Table 1: Enzyme Inhibition and Receptor Antagonism of α-Spinasterol

Target Enzyme/ReceptorActivity TypeIC50 Value / PotencyReference(s)
COX-1Inhibitor16.17 µM medchemexpress.comnih.govchemsrc.com
COX-2Inhibitor7.76 µM medchemexpress.comnih.govchemsrc.com
Glomerular Mesangial Cell Proliferation (vs. high glucose)Potent Inhibitor3.9 x 10-12 g/mL (9.5 pmol/L) researchgate.netnih.gov
TRPV1Antagonist1.4 µM caymanchem.comtocris.com

Rational Design and Synthesis of Novel α-Spinasterol Derivatives

The exploration of α-Spinasterol's biological potential has spurred efforts in designing and synthesizing novel derivatives with the aim of enhancing its efficacy or targeting specific pathways.

Synthesis of α-Spinasterol: The parent compound, α-Spinasterol, can be synthesized from readily available precursors such as stigmasterol (B192456) through multi-step chemical routes, including the Bamford-Stevens reaction researchgate.net.

Derivatization Strategies: Rational design approaches have focused on modifying key structural positions of α-Spinasterol to explore structure-activity relationships (SAR). Significant efforts have been directed towards:

Modifications at the C-3 Position: The stereochemistry at the C-3 hydroxyl group is a critical site for derivatization. The synthesis of the 3-epimer of α-Spinasterol, achieved through reactions like the Mitsunobu reaction, represents a direct structural alteration at this position nih.govresearchgate.net.

Introduction of Functional Groups: Further synthetic strategies involve the introduction of various functional groups, such as azido, amino, and amide moieties, at the C-3 position of either α-Spinasterol or its 3-epimer. These modifications are designed to probe the SAR and potentially improve binding affinity or alter pharmacokinetic properties nih.govresearchgate.net.

Evaluation of Modified Derivatives for Enhanced Mechanistic Potency in In Vitro Models

The synthesized α-Spinasterol derivatives undergo rigorous evaluation in in vitro models to assess their biological activity and compare their potency against the parent compound.

Anti-inflammatory Activity Assessment: Newly synthesized derivatives, particularly those modified at the C-3 position with azido, amino, and amide groups, have been evaluated for their anti-inflammatory potential. This evaluation typically involves assessing their ability to inhibit the expression of specific chemokines, such as CCL17 and CCL22, which are key biomarkers for immune cell trafficking in inflammatory processes. Studies using LPS-stimulated RAW264.7 cells have shown that derivatives like 3α-8, 3α-12b, and 3α-12c exhibit promising anti-inflammatory activity in vitro, comparable to or exceeding that of α-Spinasterol itself nih.gov. Notably, derivative 3α-8 demonstrated superior efficacy compared to 3α-12b and 3α-12c, indicating enhanced mechanistic potency nih.gov.

Antimicrobial Synergy Studies: While not direct derivatives, studies have explored the synergistic effects of α-Spinasterol in combination with antibiotics. For instance, the combination of α-Spinasterol with ceftiofur (B124693) has been investigated in vitro against various pathogenic bacterial strains, including S. pullorum, S. pneumoniae, E. coli, and S. aureus. These studies have revealed that such combinations can exhibit enhanced synergistic antibacterial activity, suggesting potential therapeutic strategies for combating microbial infections researchgate.netresearchgate.net.

Synergistic and Antagonistic Interactions of α Spinasterol in Biological Systems

Combinatorial Mechanistic Effects with Conventional Antimicrobial Agents

Research has demonstrated that α-Spinasterol can act synergistically with conventional antimicrobial agents, enhancing their efficacy against various pathogenic bacteria. A notable example is its interaction with the third-generation cephalosporin (B10832234) antibiotic, ceftiofur (B124693). researchgate.netnih.gov

A study investigating the combined effect of α-Spinasterol and ceftiofur against several pathogenic bacterial strains, including Salmonella pullorum, Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus, revealed a potent synergistic relationship. researchgate.netnih.gov This combination exhibited a stronger antibacterial effect than either ceftiofur or the related phytosterol, stigmasterol (B192456), when used alone. researchgate.netresearchgate.net The synergistic action was found to be both time-dependent and concentration-dependent at concentrations above the minimum inhibitory concentration (MIC). researchgate.netnih.gov This suggests that α-Spinasterol may facilitate the action of ceftiofur, potentially by altering bacterial cell membrane permeability or by inhibiting bacterial efflux pumps, thereby increasing the intracellular concentration of the antibiotic. researchgate.netnih.gov

The following table summarizes the in vitro synergistic antibacterial activity of α-Spinasterol in combination with ceftiofur against various pathogenic bacteria.

Bacterial Strainα-Spinasterol MIC (µg/mL)Ceftiofur MIC (µg/mL)Combination (α-Spinasterol + Ceftiofur) MIC (µg/mL)Synergy Outcome
Salmonella pullorum>1280.2516 + 0.03125Synergistic
Streptococcus pneumoniae>1280.12532 + 0.03125Synergistic
Escherichia coli>1280.532 + 0.0625Synergistic
Staphylococcus aureus>128116 + 0.125Synergistic

This table presents data on the minimum inhibitory concentrations (MIC) of α-Spinasterol and ceftiofur individually and in combination, demonstrating the synergistic effect against selected pathogenic bacteria.

Synergistic Interactions with Other Phytochemicals within Complex Natural Extracts

The following table lists examples of phytochemicals found in combination with α-Spinasterol in various plant extracts that exhibit antimicrobial activity.

Plant Source ExampleCo-occurring PhytochemicalsClass of PhytochemicalPotential for Synergy
Fermented Tibetan Teaβ-amyrone, 5,7-dihydroxycoumarinTerpenoid, CoumarinEnhanced antibacterial activity researchgate.net
Careya arboreaQuercetin, Ellagic acid, TaraxerolFlavonoid, Tannin, TriterpenoidBroad-spectrum antimicrobial effects scialert.net
Amaranthus spinosusQuercetin, KaempferolFlavonoidPotential for increased antimicrobial efficacy orgprints.org
Citrullus colocynthis22,23-dihydrospinasterolSteroidAntifungal and aphicidal activity researchgate.netnih.gov

Computational and in Silico Research on α Spinasterol

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor, typically a protein) when bound to each other. This method is instrumental in identifying potential drug targets and estimating binding affinities. Studies have explored α-Spinasterol's interaction with various proteins implicated in different diseases.

Target ProteinPDB ID (if available)Binding Energy (kcal/mol)Key Interactions/NotesReference
Cathepsin DN/A-8.0Identified as the best compound against the target; qualified Lipinski's Rule of Five. researchgate.net
HMGCRN/A-7.6Interactions noted with residues Gln280, Val279, Leu452, Ile456, Ile301, Leu304. japsonline.com
PARK72RK31.4Other ligands showed better binding affinity; Harmine was identified as a better ligand. ijraset.com
DNMT14WXXNot specifiedScreened as a potential inhibitor; other compounds showed superior binding. ijpbs.com, researchgate.net
NRIH3N/AStable contacts (MD)Formed stable contacts during a 30 ns molecular dynamics simulation. japsonline.com, japsonline.com, bvsalud.org

These docking studies suggest that α-Spinasterol can interact with various protein targets, indicating its potential to modulate biological pathways relevant to conditions such as Alzheimer's disease, liver health, and Parkinson's disease. The binding energy values provide an initial assessment of the strength of these interactions.

Computational Modeling of α-Spinasterol-Membrane Interactions and Dynamics

Understanding how a compound interacts with cell membranes is crucial, as membranes play vital roles in cellular signaling, transport, and structural integrity. Computational modeling, including molecular dynamics (MD) simulations and spectroscopic analyses, has been used to investigate α-Spinasterol's biophysical behavior within lipid bilayers.

Simulation TypeMembrane ModelKey FindingsReference
Molecular Dynamics (MD) SimulationsGUV membranes (composition not specified)Triggered the formation of lateral membrane domains; fluorescence marker distribution was slightly lower than that observed with cholesterol. mdpi.com
NMR & Fluorescence SpectroscopyVesicles (composition not specified)Exhibited membrane behavior similar to cholesterol; showed a comparable impact to cholesterol in reducing membrane permeability. mdpi.com
Molecular Dynamics (MD) Simulations (Protein-Ligand)Not applicable (focused on protein-ligand interaction)Formed stable contacts with the NRIH3 protein throughout a 30 ns simulation, suggesting a stable protein-ligand complex. japsonline.com, japsonline.com, bvsalud.org

These computational studies indicate that α-Spinasterol shares some membrane-associated properties with cholesterol, a key component of mammalian cell membranes. Its ability to influence membrane domain formation and permeability suggests potential roles in modulating membrane fluidity and function. The stable interaction with NRIH3 in MD simulations further supports its potential biological relevance in cellular processes.

Predictive Studies on Mechanistic Pharmacokinetic and Pharmacodynamic Properties (Theoretical Frameworks)

Predictive in silico studies are essential for evaluating a compound's potential as a drug candidate by assessing its pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) properties. These studies often involve analyzing drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Property PredictedMethod/FrameworkOutcome/FindingsReference
Drug-likenessLipinski's Rule of Fiveα-Spinasterol qualified for Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics. researchgate.net, ijraset.com, ijpbs.com, researchgate.net
Bioavailability/PharmacokineticsGeneral ADME screening; theoretical analysisMentioned as a factor in selecting active ingredients; suggested potential to cross the blood-brain barrier. researchgate.net, semanticscholar.org
Mechanistic Action (Antidiabetic)Theoretical (Steroid Nuclear Receptors)Suggested potential antidiabetic effects through interaction with steroid nuclear receptors (androgen and estrogen receptors), though direct evidence requires further study. mdpi.com
Membrane Interaction DynamicsMolecular Dynamics SimulationsDemonstrated stable interactions with proteins like NRIH3, suggesting potential roles in cellular signaling pathways. japsonline.com, japsonline.com, bvsalud.org

The in silico evaluation of α-Spinasterol suggests it possesses characteristics favorable for oral absorption, as indicated by its adherence to Lipinski's Rule of Five. Theoretical frameworks also propose potential mechanistic pathways for its biological effects, particularly in metabolic regulation. These predictive studies provide a foundation for further experimental validation of α-Spinasterol's pharmacological potential.

Compound List

α-Spinasterol

Schottenol

Chondrillasterol

Clerosterol

Codisterol

Isofucosterol

Dihydrobrassicasterol

Cryptoxanthin

Harmine

Alloxan

Myrcene

Vasinicinone

Dehydrovomifoliol

Cucurbitacin-D

Cucurbitacin-I

Eicosadienoic acid

Delta-7-Ergostenol

Abscisic acid

7-beta,13-Dihydroxykaurenolide

Linolenic-acid

5-hydro-7,8,2′-trimethoxyflavanone

(E)-hexadecyl-ferulate

Isocyperol

N-isobutyl-(2E,4E)-octadecadienamide

Nootkatone

Advanced Preclinical Research Models for Mechanistic Elucidation

In Vitro Cellular and Subcellular Investigation Platforms (e.g., C2C12, INS-1, MCF-7, SKOV-3, RAW 264.7, HeLa, HL-60 Cell Lines)

Alpha-spinasterol (B1681983) has been the subject of extensive in vitro investigation to elucidate its molecular mechanisms of action across a variety of cell lines, revealing its potential in metabolic regulation, oncology, and inflammation.

In the context of metabolic research, studies on the C2C12 murine myoblast cell line, a model for skeletal muscle, have shown that this compound enhances glucose uptake. researchgate.netnih.gov This effect is mediated through the phosphorylation of key signaling proteins, including insulin (B600854) receptor substrate-1 (IRS-1) and AMP-activated protein kinase (AMPK), leading to an increased expression of glucose transporter type 4 (GLUT-4). nih.gov Complementing these findings, research using the INS-1 rat insulinoma cell line, a model for pancreatic β-cells, demonstrated that this compound augments glucose-stimulated insulin secretion (GSIS). researchgate.netnih.gov The mechanism for enhanced insulin secretion involves the modulation of K+ and L-type Ca2+ channels. nih.gov

The antitumor properties of this compound have been characterized in several cancer cell lines. In MCF-7 human breast cancer cells and SKOV-3 human ovarian cancer cells, this compound exerts potent inhibitory activity. nih.govresearchgate.net The underlying mechanism involves the induction of apoptosis and cell cycle arrest at the G0-G1 phase. nih.govresearchgate.net This is achieved by significantly increasing the expression of the tumor suppressor p53 and the pro-apoptotic marker Bax, while down-regulating the expression of cell cycle progression markers, cyclin-dependent kinase 4 (cdk4) and cyclin-dependent kinase 6 (cdk6). nih.gov Furthermore, antiproliferative activity has also been observed in HeLa cervical cancer cells. researchgate.net

In the domain of immunology, the RAW 264.7 murine macrophage cell line has been utilized to explore the anti-inflammatory effects of this compound. researchgate.netresearchgate.net Studies have shown that the compound can ameliorate inflammation through the modulation of the NF-κB and Nrf2/HO-1 pathways. researchgate.net this compound also demonstrated antiproliferative effects against this macrophage cancer cell line. researchgate.net

Table 1: Summary of In Vitro Effects of this compound on Various Cell Lines

Cell LineCell TypeObserved EffectsKey Molecular Mechanisms
C2C12Murine Skeletal Muscle MyoblastEnhanced glucose uptakePhosphorylation of IRS-1 and AMPK; increased GLUT-4 expression nih.gov
INS-1Rat Pancreatic Beta CellIncreased glucose-stimulated insulin secretionModulation of K+ and L-type Ca2+ channels nih.gov
MCF-7Human Breast AdenocarcinomaAntitumor activity, induction of apoptosis, G0-G1 cell cycle arrestIncreased expression of p53 and Bax; decreased expression of cdk4/6 nih.gov
SKOV-3Human Ovarian AdenocarcinomaAntitumor activity, induction of apoptosis, G0-G1 cell cycle arrestIncreased expression of p53 and Bax; decreased expression of cdk4/6 nih.gov
RAW 264.7Murine MacrophageAnti-inflammatory and antiproliferative activityModulation of NF-κB and Nrf2/HO-1 pathways researchgate.net
HeLaHuman Cervical AdenocarcinomaAntiproliferative activityNot specified in the provided search results

Mechanistic Studies in Animal Models (Excluding Clinical Human Trial Data)

Animal models have been instrumental in characterizing the neuropharmacological profile of this compound, particularly its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, for which it acts as an antagonist. nih.govresearchgate.netnih.gov

Research on the antidepressant-like properties in mice revealed that this compound exerted an anti-immobility effect in the forced swim test, a standard preclinical screen for antidepressant activity. nih.govresearchgate.net This effect suggests a potential role for TRPV1 receptor antagonism in producing antidepressant effects. nih.govresearchgate.net A synergistic anti-immobility effect was observed when an ineffective dose of this compound was co-administered with an ineffective dose of capsazepine, another TRPV1 antagonist. nih.govresearchgate.net

In contrast, studies on anxiolytic-like activity did not yield positive results. In mouse models such as the elevated plus-maze and the light/dark box test, this compound was found to be devoid of anxiolytic-like effects. nih.govresearchgate.net These investigations were conducted without observing significant alterations in spontaneous locomotor activity or body temperature. nih.govresearchgate.net

The most significant neurological finding in animal models is the compound's anticonvulsant activity. This compound demonstrated a significant anticonvulsant effect in three distinct acute seizure models in mice: the intravenous pentylenetetrazole (PTZ) seizure test, the maximal electroshock seizure threshold (MEST) test, and the 6 Hz-induced psychomotor seizure test. nih.govnih.gov It effectively elevated the seizure threshold in all three tests, suggesting a broad spectrum of anticonvulsant action. nih.govnih.gov In the PTZ test, it raised the threshold for myoclonic twitches and generalized clonus seizures. nih.govnih.gov It also increased the threshold for tonic hindlimb extension in the MEST and 6 Hz seizure tests. nih.govnih.gov These effects were not associated with impairments in motor coordination or muscular strength. nih.govnih.gov

Table 2: Neurological Effects of this compound in Animal Models

Neurological EffectAnimal Model TestKey FindingsProposed Mechanism
Antidepressant-likeForced Swim Test (mice)Exerted a significant anti-immobility effect nih.govresearchgate.netAntagonism of TRPV1 receptors nih.govresearchgate.net
Anxiolytic-likeElevated Plus Maze, Light/Dark Box Test (mice)Devoid of anxiolytic-like effects nih.govresearchgate.netN/A
AnticonvulsantIntravenous PTZ, MEST, 6 Hz Seizure Tests (mice)Significantly elevated the seizure threshold in all tests nih.govnih.govAntagonism of TRPV1 receptors nih.govnih.gov

Building on in vitro findings, the mechanisms of this compound in metabolic regulation have been explored in the context of systemic glucose homeostasis. The compound's anti-diabetic properties are attributed to a dual action: improving insulin sensitivity in peripheral tissues and enhancing insulin secretion from the pancreas. researchgate.net Animal studies support the mechanism of increasing glucose uptake in muscle cells, which is a critical component of maintaining glucose homeostasis. researchgate.net Furthermore, its ability to enhance insulin secretion from pancreatic β-cells contributes to its potential for managing hyperglycemia. researchgate.net These actions are linked to its ability to modulate key signaling pathways involved in glucose metabolism and insulin action.

In animal models of inflammation, this compound has been shown to exert anti-inflammatory effects. Studies in mice with lipopolysaccharide-induced inflammation demonstrated that this compound suppressed the production of pro-inflammatory cytokines and other inflammatory mediators. nih.gov This in vivo anti-inflammatory activity is consistent with in vitro findings in macrophage cell lines and suggests that its mechanism may involve the inhibition of pathways such as NF-κB. researchgate.netnih.gov The anti-inflammatory properties of this compound may also contribute to its observed anticonvulsant effects, as neuroinflammation is implicated in epileptogenesis. nih.gov

Challenges and Future Research Directions

Elucidating Undiscovered Molecular Targets and Signaling Pathways of α-Spinasterol

A primary challenge in α-spinasterol research is the incomplete understanding of its molecular mechanisms. While studies have identified some targets, such as cyclooxygenases (COX-1 and COX-2) and the transient receptor potential vanilloid 1 (TRPV1) receptor, the full spectrum of its interactions remains to be discovered. researchgate.netnih.gov The structural similarity of α-spinasterol to endogenous steroids suggests the possibility of interactions with nuclear receptors, an area that is largely unexplored.

Future research should prioritize the identification of novel molecular targets to provide a more comprehensive picture of its pharmacological effects. Given its steroidal structure, investigating its potential modulation of steroid nuclear receptors, such as androgen and estrogen receptors, is a logical and promising avenue, particularly in the context of its observed anti-diabetic effects. researchgate.net Unraveling these interactions could reveal new therapeutic applications and provide deeper insights into its existing bioactivities.

Furthermore, while some signaling pathways modulated by α-spinasterol have been identified, including the ERK, MAPK/NF-κB, and TGF-β/Smad2/3 pathways, the downstream effectors and the intricate crosstalk between these pathways are not yet fully characterized. A significant opportunity lies in mapping the complete signaling cascades initiated by α-spinasterol binding to its various targets. Advanced cell and molecular biology techniques will be instrumental in dissecting these complex networks and identifying key regulatory nodes that could be targeted for therapeutic intervention.

Table 1: Known and Potential Molecular Targets and Signaling Pathways of α-Spinasterol

CategoryKnown Targets/PathwaysPotential Undiscovered Targets/Pathways
Molecular Targets Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Transient Receptor Potential Vanilloid 1 (TRPV1) ReceptorAndrogen Receptors, Estrogen Receptors, Other Nuclear Receptors
Signaling Pathways ERK Pathway, MAPK/NF-κB Pathway, TGF-β/Smad2/3 PathwayDownstream effectors of known targets, Crosstalk between identified pathways, Novel pathways related to nuclear receptor activation

Development of Advanced Analytical Standards and Reference Methodologies for Complex Matrices

The accurate quantification of α-spinasterol in diverse and complex matrices, such as food products, herbal supplements, and biological samples, presents a significant analytical challenge. The presence of isomeric phytosterols (B1254722) and a complex mixture of other lipids and metabolites can interfere with precise analysis, leading to inaccurate results. nutricion.org Currently, while primary reference standards for α-spinasterol are commercially available, there is a lack of certified reference materials for various complex matrices. researchgate.net

A major hurdle is the phenomenon of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis, which can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of quantification. researchgate.netmdpi.com The development of robust and validated analytical methods that can effectively mitigate these matrix effects is crucial for reliable pharmacokinetic, bioavailability, and quality control studies.

Future research should focus on the development and validation of standardized reference methodologies for the extraction, separation, and quantification of α-spinasterol in a variety of complex matrices. This includes the exploration of advanced sample preparation techniques to minimize matrix interference and the use of stable isotope-labeled internal standards to correct for analytical variability. The establishment of these reference methods will be essential for ensuring the quality and consistency of α-spinasterol-containing products and for advancing clinical research.

Table 2: Challenges and Future Directions in Analytical Methodologies for α-Spinasterol

ChallengeFuture Research Direction
Matrix effects in complex samples (e.g., food, herbal products)Development of advanced sample preparation techniques to remove interfering substances.
Lack of certified reference materials for various matricesProduction and certification of matrix-specific reference materials for quality control.
Co-elution with isomeric phytosterolsOptimization of chromatographic conditions and exploration of novel stationary phases for improved separation.
Need for highly sensitive and specific detectionFurther development and application of advanced mass spectrometry techniques (e.g., high-resolution MS).
Absence of standardized and validated reference methodsCollaborative inter-laboratory studies to establish and validate robust and reliable analytical protocols.

Exploration of Novel Biosynthetic Routes and Chemoenzymatic Synthesis Methodologies

The natural abundance of α-spinasterol can be low and variable depending on the plant source and environmental conditions, posing a challenge for its large-scale and cost-effective production. While the general biosynthetic pathway of phytosterols in plants is understood to proceed through either cycloartenol (B190886) or lanosterol (B1674476) as key intermediates, the specific enzymatic steps leading to α-spinasterol are not fully elucidated. researchgate.netresearchgate.net Identifying and characterizing the specific enzymes involved in the later steps of α-spinasterol biosynthesis is a key area for future research.

The exploration of novel biosynthetic routes through metabolic engineering and synthetic biology offers a promising avenue for enhancing α-spinasterol production. This could involve the heterologous expression of the α-spinasterol biosynthetic pathway in microbial hosts, such as yeast or bacteria, which can be optimized for high-yield production in industrial fermenters. Such approaches would provide a sustainable and scalable source of this valuable compound.

Furthermore, the development of efficient chemoenzymatic synthesis methodologies presents another exciting research direction. Combining the selectivity of enzymatic reactions with the versatility of chemical synthesis can lead to more efficient and environmentally friendly production processes compared to purely chemical syntheses. nutricion.orgnih.gov Future research in this area could focus on identifying and engineering novel enzymes with high specificity for key steps in α-spinasterol synthesis, as well as optimizing reaction conditions to maximize yield and purity.

Table 3: Approaches for Enhancing α-Spinasterol Production

ApproachDescriptionKey Research Areas
Metabolic Engineering Modification of the biosynthetic pathways in plants or microorganisms to increase the production of α-spinasterol.Identification and characterization of key biosynthetic enzymes, genetic engineering of production hosts.
Synthetic Biology Design and construction of novel biological parts, devices, and systems for the production of α-spinasterol.Assembly of biosynthetic pathways in heterologous hosts, optimization of metabolic fluxes.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps to achieve a more efficient and sustainable synthesis of α-spinasterol.Discovery and engineering of novel biocatalysts, optimization of integrated chemical and enzymatic reactions.

Advancements in In Silico Predictive Modeling for α-Spinasterol Research and Optimization

In silico predictive modeling offers a powerful and cost-effective approach to accelerate α-spinasterol research and development. Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties can be leveraged to guide experimental studies, optimize the therapeutic potential of α-spinasterol, and assess its drug-like properties. nih.govresearchgate.net

Molecular docking studies have already shown promise in identifying potential protein targets for α-spinasterol, such as Cathepsin D, AKT1, and TP53, suggesting its potential in neurodegenerative diseases and cancer. researchgate.netresearchgate.net Future virtual screening campaigns could be employed to systematically screen large libraries of protein targets to uncover novel therapeutic applications for α-spinasterol.

QSAR modeling can be utilized to establish relationships between the chemical structure of α-spinasterol and its biological activities. nih.gov This can guide the design of novel α-spinasterol derivatives with enhanced potency and selectivity. Furthermore, in silico ADME prediction tools can be used to assess the pharmacokinetic properties of α-spinasterol and its analogs at an early stage of development, helping to identify candidates with favorable drug-like profiles. nih.gov

The continued development and application of these in silico models will be instrumental in streamlining the research and optimization process for α-spinasterol. By providing valuable predictive insights, these computational approaches can help to prioritize experimental efforts, reduce the reliance on time-consuming and expensive laboratory work, and ultimately accelerate the translation of α-spinasterol from a promising natural compound to a clinically relevant therapeutic agent.

Table 5: In Silico Predictive Modeling Approaches for α-Spinasterol Research

Modeling ApproachApplication in α-Spinasterol ResearchPotential Outcomes
Molecular Docking Predicting the binding of α-spinasterol to various protein targets.Identification of novel molecular targets and potential therapeutic indications.
Virtual Screening Screening large databases of proteins to identify potential binding partners for α-spinasterol.Discovery of new biological activities and mechanisms of action.
QSAR Modeling Establishing relationships between the structure of α-spinasterol derivatives and their biological activity.Design of new analogs with improved potency and selectivity.
ADME Prediction Predicting the pharmacokinetic properties of α-spinasterol and its derivatives.Early assessment of drug-likeness and optimization of pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating α-spinasterol from plant sources, and how can extraction efficiency be optimized?

  • Methodological Answer : α-Spinasterol is typically extracted using non-polar solvents like hexane, with sequential extraction steps to maximize yield. For example, triple hexane extraction of freeze-dried Impatiens glandulifera roots achieves ~100% recovery . Efficiency depends on solvent choice, extraction duration, and plant material preparation (e.g., freeze-drying vs. air-drying). GC-MS or HPLC is used for quantification, with α-spinasterol identified via retention indices and NMR data (e.g., 1H-NMR peaks at δ 5.16 ppm for H-22 and δ 0.55 ppm for H-18) .

Q. What biological activities are attributed to α-spinasterol, and how are these validated experimentally?

  • Methodological Answer : α-Spinasterol exhibits COX-1/COX-2 inhibition (IC50: 16.17 μM and 7.76 μM, respectively) and TRPV1 antagonism, validated via in vitro enzyme assays and murine pain models . Bioactivity studies require dose-response curves, negative controls (e.g., vehicle-treated samples), and statistical validation (e.g., ANOVA for inter-group comparisons). Reference standards (HPLC ≥98% purity) must be used to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported α-spinasterol yields across studies, particularly between Impatiens glandulifera and other plant sources?

  • Methodological Answer : Discrepancies often arise from differences in extraction protocols (e.g., solvent polarity, multiple extraction steps) and plant organ specificity. For instance, Impatiens glandulifera roots yield ~1% α-spinasterol, while leaves contain trace amounts . Standardizing protocols (e.g., using triple hexane extraction) and reporting yield per gram of dry weight can mitigate variability. Cross-lab validation using shared reference materials is critical .

Q. What advanced structural elucidation techniques are recommended for α-spinasterol characterization, and how should conflicting spectral data be addressed?

  • Methodological Answer : Combine 1D/2D NMR (e.g., COSY, HSQC) with high-resolution mass spectrometry (HR-MS) for unambiguous identification. Conflicting spectral data (e.g., shifts due to solvent effects) should be resolved by replicating conditions from literature (e.g., CDCl3 solvent in NMR) and referencing published datasets (e.g., Ahmed et al., 2022) . For novel derivatives, X-ray crystallography can confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.